molecular formula C8H17NO6 B087381 N-Acetylgalactosaminitol CAS No. 10486-91-6

N-Acetylgalactosaminitol

Cat. No. B087381
CAS RN: 10486-91-6
M. Wt: 223.22 g/mol
InChI Key: DWAICOVNOFPYLS-OSMVPFSASA-N
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Description

Synthesis Analysis

The synthesis of N-Acetylgalactosaminitol involves glycoprotein metabolism. It is typically the first monosaccharide that connects serine or threonine in particular forms of protein O-glycosylation . A new β-1,2-N-acetylglucosaminyltransferase may play a role in the biosynthesis of mammalian O-mannosyl glycans .


Chemical Reactions Analysis

N-Acetylgalactosaminitol is involved in the formation of sugar chains with blood type ABH determinants . It is part of the neutral sugar chains of membrane glycoproteins obtained from blood type 0 erythrocytes .

Scientific Research Applications

1. Role in Mucopolysaccharidoses

N-Acetylgalactosaminitol is significant in the context of mucopolysaccharidoses. Di Ferrante et al. (1978) used N-acetylgalactosaminitol-6-sulfate among other substrates to measure 6-sulfatase activity in fibroblasts from patients with genetic mucopolysaccharidoses, revealing its role in different clinical phenotypes due to enzyme deficiencies (Di Ferrante et al., 1978).

2. Use in Nucleic Acid Therapeutics

N-acetylgalactosamine, which relates to N-acetylgalactosaminitol, is used as a liver-targeted moiety for oligonucleotide drugs. Huang (2016) discusses how conjugating N-acetylgalactosamine to oligonucleotides enhances their therapeutic potential, particularly for liver-targeted treatments (Huang, 2016).

3. Metabolic Pathway Studies

Scocca (1986) utilized N-acetylgalactosaminitol in a study to identify and measure N-acetylhexosamines in biological samples, showcasing its application in metabolic research (Scocca, 1986).

4. Glycoprotein Structural Studies

Thomas and Winzler (1969) identified N-acetylgalactosaminitol in the structural analysis of human erythrocyte glycoproteins, highlighting its significance in biochemical structure elucidation (Thomas & Winzler, 1969).

5. Biosynthesis Research

Research by Hu et al. (1991) into the biosynthesis of human alpha-N-acetylgalactosaminidase involved studying related compounds, providing insights into enzyme production and deficiencies in certain diseases (Hu et al., 1991).

6. Analytical Method Development

Weber and Carlson (1982) developed an analytical method using gas chromatography/mass spectrometry to quantify N-acetylgalactosaminitol, demonstrating its analytical importance in biochemistry (Weber & Carlson, 1982).

7. Receptor Targeting in Therapeutics

Biessen and van Berkel (2021) discussed the application of N-acetylgalactosamine in targeting oligonucleotide therapeutics to the liver, relevant to N-acetylgalactosaminitol's biochemical context (Biessen & van Berkel, 2021).

properties

IUPAC Name

N-[(2S,3R,4R,5R)-1,3,4,5,6-pentahydroxyhexan-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h5-8,10-11,13-15H,2-3H2,1H3,(H,9,12)/t5-,6+,7+,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWAICOVNOFPYLS-OSMVPFSASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CO)C(C(C(CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CO)[C@H]([C@H]([C@@H](CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20146792
Record name N-Acetylgalactosaminitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20146792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Acetylgalactosaminitol

CAS RN

10486-91-6
Record name N-Acetylgalactosaminitol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10486-91-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Acetylgalactosaminitol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010486916
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Acetylgalactosaminitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20146792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Acetylgalactosaminitol
Reactant of Route 2
N-Acetylgalactosaminitol
Reactant of Route 3
N-Acetylgalactosaminitol
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Reactant of Route 4
N-Acetylgalactosaminitol
Reactant of Route 5
Reactant of Route 5
N-Acetylgalactosaminitol
Reactant of Route 6
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N-Acetylgalactosaminitol

Citations

For This Compound
709
Citations
DM Carlson - Methods in Enzymology, 1972 - Elsevier
… Electrophoresis is carried out in 1% sodium tetraborate buffer at 50 V/cm for the time necessary (about 45 minutes) for the N-acetylgalactosaminitol to migrate about 20 cm toward the …
Number of citations: 4 www.sciencedirect.com
TP Mawhinney - Journal of Chromatography A, 1986 - Elsevier
… procedure is described which will concomitantly separate and quantitate N-acetylglucosamine, N-acetylgalactosamine, N-actylglucosaminitol and N-acetylgalactosaminitol in a single …
Number of citations: 35 www.sciencedirect.com
S Takasaki, A KOBATA - The Journal of Biochemistry, 1974 - jstage.jst.go.jp
… N-Acetyglucosaminitol and N-acetylgalactosaminitol were synthesized by the method of Crimmin (6). Glucosaminitol hydro chloride and galactosaminitol hydrochloride …
Number of citations: 178 www.jstage.jst.go.jp
FG Hanisch, J Peter-Katalinic, H Egge… - Glycoconjugate …, 1990 - Springer
… 1), Nacetylglucosamine (1) and N-acetylgalactosaminitol (1). Sequence-dependent primary … galactose and 3,6-disubstituted Nacetylgalactosaminitol as the major derivatives. The data …
Number of citations: 73 link.springer.com
MS STOLL, EF HOUNSELL… - European journal of …, 1990 - Wiley Online Library
… C5 bond of core N-acetylgalactosaminitol. Two lipid-linked … the C4 - C5 bond of N-acetylgalactosaminitol disubstituted at C3 and C6 … with reduced end N-acetylgalactosaminitol, we have …
Number of citations: 77 febs.onlinelibrary.wiley.com
A Kurosaka, H Nakajima, I Funakoshi… - Journal of Biological …, 1983 - Elsevier
… To determine how the N-acetylgalactosaminitol is substituted, we … Nacetylgalactosaminitol derived from the nonreducing end from that of the doubly substituted N-acetylgalactosaminitol …
Number of citations: 128 www.sciencedirect.com
PL Weber, DM Carlson - Analytical Biochemistry, 1982 - Elsevier
… quantitate N-acetylgalactosamine and N-acetylgalactosaminitol. N-acetylgalactosamine is distinguished from N-acetylgalactosaminitol by reduction with sodium borodeuteride and …
Number of citations: 14 www.sciencedirect.com
EF Hounsell, AM Lawson, J Feeney… - Biochemical …, 1988 - ncbi.nlm.nih.gov
… lies in close proximity to the N-acetylgalactosaminitol and hence perturbs the shielding of H-3 … (4) that interacts with the face of N-acetylgalactosaminitol bearing the H-3 andH-5 protons. …
Number of citations: 14 www.ncbi.nlm.nih.gov
J Finne - Biochimica et Biophysica Acta (BBA)-Protein Structure, 1975 - Elsevier
… N-Acetylgalactosaminitol was determined by the same method with the exception that the trimethylsilyl derivatives were separated on a 3~ QF-1 column at 200 C instead of a SE-30 …
Number of citations: 97 www.sciencedirect.com
T Saito, T Itoh, S Adachi, T Suzuki, T Usui - Biochimica et Biophysica Acta …, 1981 - Elsevier
… ]- N-acetylgalactosaminitol, N-acetylneuraminyl-α-2-3-galactosyl-β-1-3-N-acetylgalactosaminitol … -α-2-6-]-N-acetylgalactosaminitol. The former two were the novel carbohydrate chains of …
Number of citations: 52 www.sciencedirect.com

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